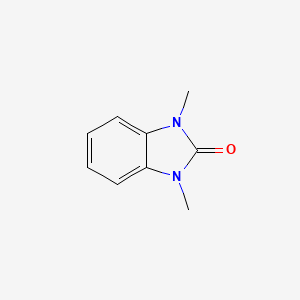

1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27983. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dimethylbenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-10-7-5-3-4-6-8(7)11(2)9(10)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJXCBIUEXCLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282784 | |

| Record name | 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3097-21-0 | |

| Record name | 3097-21-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylbenzimidazol-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62TAV5S4MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one synthesis from o-phenylenediamine

An In-depth Technical Guide to the Synthesis of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one from o-Phenylenediamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to this compound, a valuable heterocyclic compound, starting from the readily available precursor, o-phenylenediamine (OPD). The synthesis is strategically divided into two core transformations: the initial cyclization to form the 1,3-dihydro-2H-benzimidazol-2-one scaffold, followed by its exhaustive N,N'-dimethylation. This document emphasizes the causality behind experimental choices, comparing various reagents and methodologies for each step in terms of efficacy, safety, and environmental impact. Detailed, field-proven protocols are provided, alongside mechanistic diagrams and critical safety data, to equip researchers with the knowledge to perform this synthesis confidently and efficiently.

Introduction and Strategic Overview

This compound is a key structural motif and a versatile intermediate in organic synthesis. Its derivatives are explored in various fields, including proteomics research and materials science[1]. The synthesis from o-phenylenediamine (OPD) is a classic and reliable approach, fundamentally proceeding in two distinct stages as illustrated below.

The primary strategic decision points for the practitioner involve the selection of a carbonyl source for the initial ring closure and the choice of a methylating agent and base for the subsequent functionalization. These choices significantly influence the reaction's yield, purity, safety profile, and overall practicality.

Figure 1: High-level two-step synthetic workflow from o-phenylenediamine to the target compound.

Part I: Formation of the Benzimidazol-2-one Core

The crucial first step is the cyclocondensation of o-phenylenediamine with a suitable one-carbon electrophile to construct the heterocyclic ring. The choice of this "carbonyl source" is paramount and involves a trade-off between reactivity, safety, and operational complexity.

Comparative Analysis of Carbonylating Agents

The selection of the reagent for cyclization dictates the reaction conditions and necessary precautions. While several options exist, urea has emerged as the most balanced choice for laboratory and industrial applications.

| Reagent | Advantages | Disadvantages | Key Considerations |

| Urea | Low cost, low toxicity, readily available, simple procedure. | Requires high temperatures (130-180°C); potential for biuret byproduct formation which can sublime and clog equipment[2]; reaction mass can become difficult to stir[3]. | The method of choice for most applications due to its favorable safety and economic profile. Can be run in a solvent or as a melt[2][3]. |

| Phosgene | Highly reactive, often giving clean conversions. | Extremely toxic gas requiring specialized handling and safety measures; generates corrosive HCl as a byproduct, leading to reactor corrosion[2]. | Largely obsolete due to extreme safety hazards. Phosgene surrogates like triphosgene are safer to handle but still generate phosgene in situ. |

| Dimethyl Carbonate (DMC) | "Green" reagent, low toxicity, byproduct is methanol. | Lower reactivity than phosgene, often requiring catalysts and/or higher pressures and temperatures to achieve good yields. | An excellent choice for environmentally conscious synthesis, aligning with green chemistry principles[4][5]. |

| Carbonyldiimidazole (CDI) | Safer alternative to phosgene, good reactivity under mild conditions. | Higher cost compared to urea or DMC. | A good option for small-scale syntheses or when sensitive functional groups are present that cannot tolerate high temperatures. |

Mechanistic Insight: The Urea Method

The reaction between o-phenylenediamine and urea proceeds via a nucleophilic addition-elimination pathway. One of the amino groups of OPD attacks the electrophilic carbonyl carbon of urea. This is followed by an intramolecular cyclization where the second amino group attacks the newly formed carbamate-like intermediate, leading to the elimination of two molecules of ammonia and the formation of the stable benzimidazol-2-one ring.

Figure 2: Simplified reaction mechanism for the cyclization of o-phenylenediamine with urea.

Field-Proven Protocol: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one via Urea

This protocol is designed for robustness and high yield. The self-validating aspect lies in the visual cues (color change, precipitation) and the expected outcome of a high-purity product after simple recrystallization.

Materials & Equipment:

-

o-Phenylenediamine (OPD)

-

Urea

-

Organic solvent with a boiling point >100°C (e.g., xylene, dichlorobenzene)[2][6]

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard filtration and recrystallization glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and urea (1.1 to 1.3 eq). A slight excess of urea is used to drive the reaction to completion[2].

-

Solvent Addition: Add a high-boiling organic solvent such as xylene (approx. 5-7 mL per gram of OPD). Using a solvent prevents the reaction mixture from solidifying and improves heat transfer, mitigating some of the issues seen in melt reactions[2][6].

-

Heating: Heat the stirred slurry to reflux (typically 130-150°C). The reaction progress can be monitored by the evolution of ammonia gas. The reaction is typically complete within 3-5 hours.

-

Product Isolation: As the reaction proceeds, the benzimidazol-2-one product will precipitate from the hot solvent as a crystalline solid. Allow the mixture to cool to room temperature.

-

Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of a cold, non-polar solvent (e.g., hexane or toluene) to remove residual starting material and solvent.

-

Purification: The crude product is often of high purity. For exacting applications, it can be recrystallized from hot water or an ethanol/water mixture.

-

Drying: Dry the purified white to off-white crystals under vacuum. A typical yield is in the range of 90-98%[6].

Part II: N,N'-Dimethylation of the Benzimidazol-2-one Core

With the heterocyclic core constructed, the final step is the alkylation of both nitrogen atoms. This is typically achieved via a Williamson ether-like synthesis, where the deprotonated nitrogen anions act as nucleophiles.

Analysis of Methylating Agents

The choice of methylating agent and base is critical for achieving complete dimethylation while avoiding side reactions.

| Reagent | Base | Solvent | Advantages | Disadvantages |

| Methyl Iodide (MeI) | KOH, NaOH, NaH | Acetone, DMF | Highly reactive, widely used, and effective. | Volatile, toxic, requires careful handling. Can lead to over-alkylation to form quaternary salts if not controlled. |

| Dimethyl Sulfate (DMS) | KOH, NaOH | Acetone, Water | Very powerful and cost-effective methylating agent. | Extremely toxic and carcinogenic; requires stringent safety protocols. |

| Dimethyl Carbonate (DMC) | K₂CO₃, Lewis Acids | Autoclave | Green, low-toxicity reagent. | Requires higher temperatures (150-180°C) and often pressure; may require specific catalysts[4][5]. |

Causality of Choice: For standard laboratory synthesis, methyl iodide with a strong base like potassium hydroxide in a polar aprotic solvent like DMF or acetone offers the best balance of reactivity and control. The base must be strong enough to fully deprotonate the relatively acidic N-H protons of the benzimidazolone (pKa ≈ 10-11).

Field-Proven Protocol: N,N'-Dimethylation

This protocol describes a reliable method using methyl iodide.

Materials & Equipment:

-

1,3-dihydro-2H-benzimidazol-2-one

-

Potassium Hydroxide (KOH) or Sodium Hydride (NaH)

-

Methyl Iodide (MeI)

-

Anhydrous Dimethylformamide (DMF) or Acetone

-

Round-bottom flask, dropping funnel, and inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) and anhydrous DMF.

-

Deprotonation: Cool the stirred suspension in an ice bath (0°C). Add a strong base, such as potassium hydroxide (2.2 eq), portion-wise. Stir for 30-60 minutes at 0°C to allow for complete formation of the dianion.

-

Methylation: Add methyl iodide (2.2-2.5 eq) dropwise via a syringe or dropping funnel, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Quenching: Carefully quench the reaction by pouring it into a beaker of cold water. The product will often precipitate out of the aqueous solution.

-

Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent like ethyl acetate (3 x volumes).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound as a white solid.

Figure 3: Stepwise mechanism of the N,N'-dimethylation reaction.

Safety and Hazard Analysis

Scientific integrity demands a thorough evaluation of the hazards associated with all chemicals used in this synthesis.

| Compound | CAS No. | Key Hazards | Recommended Precautions |

| o-Phenylenediamine | 95-54-5 | Toxic if swallowed, harmful in contact with skin, causes serious eye irritation, suspected of causing genetic defects and cancer[7][8]. | Work in a well-ventilated fume hood. Wear gloves, safety goggles, and a lab coat. Avoid creating dust. Store away from light and air[7][9][10]. |

| Urea | 57-13-6 | Generally low hazard. | Standard laboratory PPE. |

| Methyl Iodide | 74-88-4 | Toxic, likely carcinogenic, volatile. | Handle exclusively in a fume hood with appropriate gloves (nitrile is often insufficient; check glove compatibility charts). |

| Dimethyl Sulfate | 77-78-1 | Extremely toxic, corrosive, and carcinogenic. Can be absorbed through the skin with delayed effects. | Requires specialized training and handling procedures. Use of neoprene or other resistant gloves and full facial protection is mandatory. |

| This compound | 3097-21-0 | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation[11]. | Handle with standard laboratory PPE. |

Waste Disposal: All organic waste, especially residues containing methyl iodide or dimethyl sulfate, must be collected in designated halogenated waste containers. Basic and acidic aqueous waste should be neutralized before disposal according to institutional guidelines.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

-

Molecular Formula: C₉H₁₀N₂O[11]

-

Appearance: White to cream-colored solid.

-

Analytical Techniques:

-

¹H NMR: Should show distinct singlets for the two equivalent N-methyl groups and aromatic protons.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

FT-IR: A strong carbonyl (C=O) stretch is expected around 1700 cm⁻¹.

-

Melting Point: Comparison with literature values provides a good indication of purity.

-

Mass Spectrometry: Will confirm the molecular weight of the compound.

-

Conclusion

The synthesis of this compound from o-phenylenediamine is a robust and well-established process. The modern synthetic chemist must weigh the efficiency of classical methods against the safety and environmental benefits of newer reagents. The urea-based cyclization followed by methylation with methyl iodide represents a reliable and accessible laboratory-scale procedure. However, for larger-scale or industrial applications, developing protocols that utilize greener reagents like dimethyl carbonate for both the cyclization and methylation steps is a highly valuable and responsible endeavor. Adherence to the detailed protocols and stringent safety precautions outlined in this guide will enable the successful and safe synthesis of this important chemical intermediate.

References

-

MATERIAL SAFETY DATA SHEET - Ortho-PHENYLENEDIAMINE 98%. (n.d.). ScienceLab.com. Retrieved from [Link]

- US Patent 4,138,568A. (1979). Process for the manufacture of benzimidazolones-(2). Google Patents.

-

Kovalenko, S. M., et al. (2020). Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). Chemistry of Heterocyclic Compounds, 56(8), 947-949. Retrieved from [Link]

- CN 102285924A. (2011). Synthesis method of benzimidazolone. Google Patents.

-

Iliev, I., et al. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 27(23), 8203. Retrieved from [Link]

-

Iliev, I., et al. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 27(23), 8203. Retrieved from [Link]

- DE 2052026A1. (1972). Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water. Google Patents.

-

Iliev, I., et al. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 27(23), 8203. Retrieved from [Link]

-

1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. (n.d.). PubChem. Retrieved from [Link]

-

Zhang, W., et al. (2020). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. Angewandte Chemie International Edition, 59(31), 12899-12906. Retrieved from [Link]

-

Kaewmeesri, R., et al. (2021). Acid-catalysed reactions of amines with dimethyl carbonate. RSC Advances, 11(26), 15814-15824. Retrieved from [Link]

-

Selva, M., & Perosa, A. (2008). The reactions of dimethyl carbonate and its derivatives. Green Chemistry, 10(4), 457-464. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. US4138568A - Process for the manufacture of benzimidazolones-(2) - Google Patents [patents.google.com]

- 3. DE2052026A1 - Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water - Google Patents [patents.google.com]

- 4. Acid-catalysed reactions of amines with dimethyl carbonate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The reactions of dimethyl carbonate and its derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | C9H10N2O | CID 231553 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Prepared by a Senior Application Scientist

Foreword: The Benzimidazolone Core

The benzimidazolone scaffold is a privileged structure in medicinal chemistry and materials science. Its rigid, planar geometry and hydrogen bonding capabilities make it a cornerstone for designing molecules with diverse biological activities, including antiviral, anticancer, and antihistaminic properties.[1] The N,N'-dimethylated analogue, 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (C₉H₁₀N₂O, M.W. 162.19 g/mol ), serves as a key derivative, removing the hydrogen-bond donor capacity of the parent compound while increasing lipophilicity and metabolic stability.[2] This guide provides a comprehensive overview of a robust synthetic route and the essential analytical techniques required to validate the structure and purity of this important chemical entity.

Section 1: Synthesis Strategy and Execution

Strategic Rationale: Cyclocarbonylation

The most efficient and widely adopted strategy for constructing the benzimidazol-2-one core is the cyclocarbonylation of an o-phenylenediamine precursor.[3][4] This approach involves reacting the two adjacent amino groups with a single carbon electrophile ("C1 source"), which acts as the carbonyl donor, to form the five-membered urea ring in a single, high-yielding transformation.

For the synthesis of our target molecule, the logical precursor is N,N'-dimethyl-o-phenylenediamine. The choice of the carbonylating agent is critical for ensuring a clean, efficient reaction under mild conditions. While hazardous reagents like phosgene or triphosgene can be used, 1,1'-Carbonyldiimidazole (CDI) is a superior choice for laboratory-scale synthesis.[5]

Causality for Choosing CDI:

-

Safety: CDI is a stable, non-volatile solid, presenting a significantly lower handling risk compared to gaseous phosgene or its liquid equivalent, triphosgene.

-

Reactivity: It is highly reactive towards nucleophiles like amines but is generally selective, minimizing side reactions.

-

Byproducts: The reaction byproducts are imidazole and carbon dioxide, which are easily removed during workup, simplifying purification.

The overall transformation is a cyclocondensation reaction, illustrated below.

Experimental Protocol: CDI-Mediated Cyclization

This protocol is a self-validating system designed for high yield and purity. The progress can be easily monitored by Thin-Layer Chromatography (TLC), and the product's physical properties provide a clear endpoint for purification.

Materials and Reagents:

-

N,N'-dimethyl-o-phenylenediamine (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

TLC plates (silica gel 60 F₂₅₄)

-

Rotary evaporator, magnetic stirrer, standard glassware

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add N,N'-dimethyl-o-phenylenediamine (1.0 eq). Dissolve the diamine in anhydrous THF (approx. 0.2 M concentration).

-

Reagent Addition: While stirring at room temperature (20-25 °C), add CDI (1.1 eq) to the solution in one portion. The CDI is added in slight excess to ensure the complete consumption of the diamine starting material.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The starting diamine is often more nonpolar, while the product is more polar.

-

Workup - Quenching: Once the reaction is complete, carefully add water to the flask to quench any unreacted CDI.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes the imidazole byproduct.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically of high purity. For optimal results, recrystallize the solid from a hot ethyl acetate/hexanes solvent system to yield the final product as a white or off-white crystalline solid.

Synthesis Workflow Visualization

The following diagram outlines the logical progression from starting materials to the final, validated product.

Section 3: Safety and Handling

While comprehensive toxicological data is limited, standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves at all times.

-

Handling: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

The synthesis of this compound via the CDI-mediated cyclization of N,N'-dimethyl-o-phenylenediamine is a reliable, safe, and efficient method suitable for research and development applications. The straightforward protocol, coupled with a comprehensive analytical characterization suite including NMR, IR, and mass spectrometry, provides a robust framework for obtaining and validating this valuable chemical building block with a high degree of confidence.

References

-

MDPI. (n.d.). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. MDPI. Retrieved from [Link]

- [Source for general NMR data]. (n.d.). SUPPLEMENTARY INFORMATION.

-

Request PDF. (2025). Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). Retrieved from [Link]

-

Springer. (2017). SYNTHESIS OF 1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONES. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-DIMETHYL-1,3-DIHYDRO-3H-BENZIMIDAZOLE-2-THIONE. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Elsevier. Retrieved from [Link]

-

NIST. (n.d.). 2H-Benzimidazol-2-one, 1,3-dihydro-. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]

-

Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

-

OUCI. (2016). Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. PMC. Retrieved from [Link]

-

Request PDF. (2025). 13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. Retrieved from [Link]

Sources

- 1. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 2. 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | C9H10N2O | CID 231553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SYNTHESIS OF 1,3-DIHYDRO-2<i>H</i>-BENZIMIDAZOL-2-ONES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

This guide provides a comprehensive analysis of the spectroscopic signature of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, a key heterocyclic compound. Its molecular formula is C₉H₁₀N₂O and it has a molecular weight of 162.19 g/mol .[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of its structural confirmation and characterization through modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule.

The benzimidazole core is a prominent scaffold in numerous pharmaceuticals, making a thorough understanding of its derivatives crucial for new discoveries.[3][4] This guide emphasizes not just the data, but the rationale behind the experimental setups and the interpretation of the resulting spectra.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of a benzene ring fused to a dimethylated urea-containing imidazole ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the two equivalent methyl groups and the four protons of the aromatic ring.

Data Summary: ¹H NMR

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0-7.2 | Multiplet | 4H | Ar-H |

| ~3.4 | Singlet | 6H | N-CH₃ |

Note: Exact chemical shifts can vary depending on the solvent used.

Interpretation:

-

Aromatic Protons (Ar-H): The protons on the benzene ring are chemically non-equivalent and will likely appear as a complex multiplet in the range of 7.0-7.2 ppm. The symmetry of the substitution pattern might simplify this region.

-

Methyl Protons (N-CH₃): The two methyl groups attached to the nitrogen atoms are chemically equivalent due to free rotation. This results in a single, sharp signal (singlet) integrating to six protons, typically around 3.4 ppm. The downfield shift is due to the deshielding effect of the adjacent nitrogen atoms.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Caption: A plausible fragmentation pathway for this compound in EI-MS.

References

- BenchChem. (n.d.). Spectroscopic Properties of Benzimidazoles: A Comparative Guide for Researchers in Different Solvents.

- PubChem. (n.d.). 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Taylor & Francis Online. (2022). Synthesis, characterization, antiproliferative activity, docking, and molecular dynamics simulation of new 1,3-dihydro-2H-benzimidazol-2-one derivatives. Journal of Biomolecular Structure and Dynamics.

- Global Substance Registration System (GSRS). (n.d.). 1,3-DIMETHYLBENZIMIDAZOL-2-ONE.

Sources

crystal structure of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

An In-Depth Technical Guide to the Crystal Structure of 1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the . While a definitive crystal structure for this specific compound is not publicly available, this document synthesizes data from closely related benzimidazolone derivatives to predict its structural characteristics and outlines the experimental workflow for its determination.

Introduction: The Significance of Benzimidazolone Structures

The benzimidazolone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The seemingly subtle modification of adding two methyl groups to the nitrogen atoms, creating this compound, can significantly alter its physicochemical properties, including solubility, lipophilicity, and metabolic stability. These changes, in turn, influence its pharmacokinetic and pharmacodynamic profiles.

Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount. It reveals crucial information about molecular geometry, intermolecular interactions, and packing efficiency, which are fundamental to:

-

Drug Design and Development: A precise molecular structure is the foundation for computational modeling, such as molecular docking studies, to predict and understand interactions with biological targets.

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit varying solubility, stability, and bioavailability. Crystallographic analysis is essential for identifying and characterizing these forms.

-

Intellectual Property: A well-defined crystal structure is a cornerstone for patent applications, providing a unique and non-obvious characterization of a novel chemical entity.

Synthesis and Crystallization

The synthesis of this compound can be approached through several established routes for N-alkylation of the parent 1,3-dihydro-2H-benzimidazol-2-one.

Synthetic Pathway

A common and effective method involves the N-alkylation of 1,3-dihydro-2H-benzimidazol-2-one using a methylating agent.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 1,3-dihydro-2H-benzimidazol-2-one (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.5 equivalents).

-

Methylation: Add methyl iodide (2.2 equivalents) dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient size and quality is a critical step for X-ray diffraction analysis. This often requires empirical optimization of various conditions.

Methods for Crystal Growth:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal formation.

For benzimidazolone derivatives, obtaining crystals suitable for X-ray analysis can sometimes be achieved by letting a solution in a specific solvent stand for a prolonged period, even at low temperatures. For instance, crystals of a trinitro-derivative were obtained by long-standing in a freezer at -18 °C in 95% HNO3.[1][2]

Structural Analysis and Characterization

A comprehensive structural characterization of this compound would involve a combination of spectroscopic and crystallographic techniques.

Spectroscopic Characterization

-

NMR Spectroscopy (¹H and ¹³C): Provides information about the chemical environment of the hydrogen and carbon atoms, confirming the presence of the methyl groups and the aromatic backbone.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its chemical formula (C₉H₁₀N₂O).[3]

-

Infrared (IR) Spectroscopy: Identifies the characteristic functional groups, particularly the carbonyl (C=O) stretch of the urea moiety within the benzimidazolone ring.

Single-Crystal X-ray Diffraction: The Gold Standard

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. The expected workflow for the analysis of this compound is as follows:

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for single-crystal X-ray diffraction analysis.

Predicted Crystallographic Parameters

Based on the analysis of closely related benzimidazolone derivatives, we can anticipate the following crystallographic features for this compound:

| Parameter | Predicted Value/System | Rationale/Supporting Evidence |

| Crystal System | Monoclinic or Triclinic | These are common crystal systems for benzimidazolone derivatives.[4] A related 1,3-dimethylbenzimidazol-3-ium derivative crystallizes in the monoclinic system.[4] |

| Space Group | P2₁/c | This is a frequently observed space group for similar compounds.[1][2][4] |

| Z (Molecules per unit cell) | 4 | A Z value of 4 is common for the P2₁/c space group.[4] |

| Molecular Geometry | Planar Benzimidazolone Core | The benzimidazolone ring system is expected to be essentially planar, with maximum deviations from the mean plane being minimal.[4][5] |

| Intermolecular Interactions | C-H···O Hydrogen Bonds and π-π Stacking | The absence of N-H donors means that classical hydrogen bonding will be absent. Instead, weaker C-H···O interactions involving the methyl and aromatic protons with the carbonyl oxygen are likely to be significant.[4] Aromatic π-π stacking interactions between the benzimidazolone rings are also expected to play a crucial role in the crystal packing.[4] |

Unit Cell Dimensions of a Related Compound:

For a related 1,3-dimethylbenzimidazol-3-ium derivative, the following unit cell dimensions were reported:

-

a = 4.8952(5) Å

-

b = 14.7707(18) Å

-

c = 14.3037(19) Å

-

β = 93.253(6)°

-

Volume = 1032.6(2) ų[4]

While these values will not be identical for the target compound, they provide a reasonable estimate of the expected cell parameters.

Implications of the Crystal Structure in Drug Development

A detailed understanding of the would have several key implications for its potential development as a therapeutic agent:

-

Structure-Activity Relationship (SAR) Studies: The precise bond lengths, bond angles, and torsion angles provide the foundational data for building accurate computational models. This allows for a more rational design of new analogs with improved potency and selectivity.

-

Formulation Development: The nature of the intermolecular interactions dictates the crystal lattice energy, which in turn influences the compound's melting point, solubility, and dissolution rate. This information is critical for designing stable and bioavailable drug formulations.

-

Polymorph Screening: The identification of the most thermodynamically stable crystalline form is essential to ensure consistent product quality and performance. Crystallography is the definitive tool for this purpose.

Conclusion

While the definitive remains to be experimentally determined, a wealth of information from closely related analogs allows for a robust prediction of its key structural features. The methodologies for its synthesis, crystallization, and structural elucidation are well-established. A full crystallographic analysis would provide invaluable insights for researchers in medicinal chemistry and drug development, paving the way for the rational design of novel therapeutics based on the benzimidazolone scaffold.

References

- Benchchem. (n.d.). This compound.

-

Ilcheva, V., et al. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 27(23), 8330. [Link]

-

Ilcheva, V., et al. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. National Institutes of Health. [Link]

-

PubChem. (n.d.). 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. Retrieved from [Link]

-

Zitouni, G., et al. (2016). Crystal structure of 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-2-(thiazol-4-yl)-1H-benzimidazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 74–77. [Link]

Sources

- 1. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | C9H10N2O | CID 231553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scienceopen.com [scienceopen.com]

The Prospective Biological Landscape of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: A Technical Guide for Researchers

Preamble: Unveiling the Potential of a Privileged Scaffold

In the vast and intricate world of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with a diverse range of biological targets. The 1,3-dihydro-2H-benzimidazol-2-one nucleus is a quintessential example of such a scaffold, with its derivatives demonstrating a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] This guide focuses on a specific, yet under-explored, member of this family: 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one .

While direct and extensive biological data for this particular compound remains limited in publicly accessible literature, its distinct structural characteristics—namely the N,N'-dimethylation of the benzimidazolone core—provide a strong basis for a prospective analysis of its potential biological activities. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, aiming to synthesize current knowledge, propose likely mechanisms of action, and provide a roadmap for future experimental validation.

It is also pertinent to address a common query regarding its origin. Despite its structural resemblance to certain endogenous purines, current metabolic pathway data indicates that This compound is not a recognized major metabolite of caffeine . The primary metabolic products of caffeine are paraxanthine, theobromine, and theophylline.[2][3][4][5] This distinction is crucial for researchers investigating its potential pharmacological profile.

I. Synthesis and Physicochemical Characteristics

The synthesis of the this compound backbone is generally achieved through a stepwise or one-pot N,N'-dialkylation of the parent 1,3-dihydro-2H-benzimidazol-2-one. The parent scaffold itself can be synthesized through several established routes, with a common method being the cyclocarbonylation of o-phenylenediamine.[6]

A plausible synthetic workflow for the target compound is outlined below:

Caption: Plausible synthetic route to this compound.

Physicochemical Properties Summary:

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | [7] |

| Molecular Weight | 162.19 g/mol | [7] |

| XLogP3 | 1.5 | [7] |

| Hydrogen Bond Donor Count | 0 | [7] |

| Hydrogen Bond Acceptor Count | 1 | [7] |

| Rotatable Bond Count | 0 | [7] |

The absence of hydrogen bond donors and its relatively low molecular weight and lipophilicity (XLogP3) suggest good potential for oral bioavailability and cell permeability, key characteristics for a drug candidate.

II. Prospective Biological Activity I: Phosphodiesterase (PDE) Inhibition

The most compelling prospective biological activity for this compound is the inhibition of phosphodiesterases (PDEs). This hypothesis is built upon a strong foundation of structural analogy and the known pharmacology of related compounds.

The Rationale: A Tale of Two Scaffolds

PDEs are a superfamily of enzymes that regulate cellular function by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[8][9] Inhibition of these enzymes leads to an accumulation of cAMP and/or cGMP, thereby modulating a wide array of physiological processes, including smooth muscle relaxation, inflammation, and neurotransmission.[10][11]

The structural similarity between this compound and methylated xanthines, such as caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine), is striking. These xanthines are well-established, albeit non-selective, inhibitors of various PDE isozymes.[12] The shared bicyclic core with N-methyl substitutions suggests a high probability of interaction with the active site of PDE enzymes.

Furthermore, the broader class of heterocyclic compounds, including those with imidazoquinazolinone and other benzimidazole-related structures, has been a fertile ground for the development of potent and selective PDE inhibitors, most notably for PDE5.[13][14]

Hypothesized Mechanism of Action

It is hypothesized that this compound acts as a competitive inhibitor of one or more PDE isozymes. By occupying the active site of the enzyme, it would prevent the breakdown of cAMP and/or cGMP, leading to the potentiation of downstream signaling pathways.

Caption: General signaling pathway of phosphodiesterase inhibition.

Experimental Protocol: In Vitro PDE Inhibition Assay

To validate this hypothesis, a foundational experiment would be to screen this compound against a panel of recombinant human PDE isozymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against various PDE isozymes.

Materials:

-

Recombinant human PDE isozymes (e.g., PDE1-11)

-

Test compound: this compound, dissolved in DMSO

-

Substrate: ³H-cAMP or ³H-cGMP

-

Snake venom nucleotidase

-

Scintillation cocktail and counter

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

96-well assay plates

Methodology:

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in the assay buffer.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, the diluted test compound (or DMSO for control), and the specific PDE isozyme.

-

Initiation of Reaction: Start the reaction by adding the radiolabeled substrate (³H-cAMP or ³H-cGMP).

-

Incubation: Incubate the plates at 30°C for a predetermined time, ensuring the reaction is within the linear range.

-

Termination of Reaction: Stop the reaction by boiling the plates.

-

Nucleotidase Digestion: After cooling, add snake venom nucleotidase to each well and incubate to convert the radiolabeled AMP/GMP into adenosine/guanosine.

-

Separation: Separate the unreacted substrate from the product using anion-exchange resin.

-

Quantification: Add a scintillation cocktail to the plates and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

III. Prospective Biological Activity II: Other Potential Activities

Drawing from the extensive research on the broader benzimidazolone family, several other potential biological activities for the 1,3-dimethyl derivative warrant investigation.

A. Antimicrobial Activity

Numerous benzimidazolone derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[15]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)

-

96-well microtiter plates

-

Inoculum of the microorganism, standardized to 0.5 McFarland

-

Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

-

Negative control (medium only)

Methodology:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

B. Neuroprotective and CNS Activities

Derivatives of the benzimidazole scaffold have been investigated for various central nervous system (CNS) applications, including as neuroprotective and anxiolytic agents.[1][16] The potential for this compound to cross the blood-brain barrier, suggested by its physicochemical properties, makes this an intriguing area for exploration.

IV. Data Summary: A Roadmap for Investigation

As direct quantitative data is not yet available, the following table outlines the key potential activities and the primary metrics that should be determined through experimental work.

| Potential Biological Activity | Proposed Target/Mechanism | Key Experimental Metric |

| Phosphodiesterase Inhibition | PDE isozymes (e.g., PDE4, PDE5) | IC50 (Half-maximal Inhibitory Concentration) |

| Antimicrobial | Bacterial/Fungal cellular targets | MIC (Minimum Inhibitory Concentration) |

| Anticancer | Various, e.g., tubulin polymerization, kinase inhibition | GI50 (Half-maximal Growth Inhibition) |

| Neuroprotection | e.g., Reduction of oxidative stress, anti-inflammatory pathways | EC50 (Half-maximal Effective Concentration) in cellular models of neurotoxicity |

| Anxiolytic | e.g., GABAergic system modulation | Behavioral changes in animal models (e.g., Elevated Plus Maze) |

V. Conclusion and Future Directions

While the book on the biological activities of This compound is yet to be fully written, its structural characteristics provide a compelling narrative of potential. The strong structural analogy to known phosphodiesterase inhibitors makes this the most promising avenue for immediate investigation. Its potential as a CNS-active agent and an antimicrobial compound, based on the rich history of its parent scaffold, should not be overlooked.

The path forward is clear: a systematic in vitro screening of this compound is required to move from hypothesis to data. The experimental protocols outlined in this guide provide a starting point for this endeavor. Future research should focus on:

-

Comprehensive PDE Isozyme Profiling: Determining the IC50 values against a full panel of PDE isozymes to identify its potency and selectivity.

-

Broad-Spectrum Antimicrobial Screening: Testing against a diverse panel of pathogenic bacteria and fungi.

-

Antiproliferative Assays: Evaluating its effect on various cancer cell lines.

-

In Vivo Validation: Should promising in vitro activity be identified, progressing to animal models to assess efficacy, pharmacokinetics, and safety.

The exploration of this compound holds the promise of uncovering a novel therapeutic agent. It is hoped that this guide will serve as a catalyst for the research required to unlock its full potential.

References

- Karale, B. K., Rindhe, S. S., & Rode, M. A. (2015). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Indian Journal of Pharmaceutical Sciences, 77(2), 229–235.

- Jäger, R., Sawan, S. A., Orrú, M., Tinsley, G. M., Purpura, M., Wells, S. D., Liao, K., & Godavarthi, A. (2023). 1-Methylxanthine enhances memory and neurotransmitter levels. PLOS ONE, 18(10), e0292323.

- Karale, B. K., Rindhe, S. S., & Rode, M. A. (2015). Synthesis and Biological Activities of Some Benzimidazolone Derivatives.

- Gürsoy, E. A., et al. (2023). Synthesis, characterization, antiproliferative activity, docking, and molecular dynamics simulation of new 1,3-dihydro-2H-benzimidazol-2-one derivatives. Journal of Biomolecular Structure and Dynamics, 42(21), 11495-11507.

- Armenta, R. I., & Sarmiento, J. (2017). SYNTHESIS OF 1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONES. Chemistry of Heterocyclic Compounds, 53(1-2), 1-13.

-

Karale, B. K., Rindhe, S. S., & Rode, M. A. (2015). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. PMC - NIH. [Link]

- Perković, I., et al. (2021).

- Thorn, C. F., et al. (2012). PharmGKB summary: caffeine pathway. Pharmacogenetics and genomics, 22(5), 389–395.

- Patel, R. P., et al. (2019). Synthesis and Biological Evaluation of Potent Benzimidazolone Derivatives.

- Farooq, F., et al. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS chemical neuroscience, 12(5), 849–862.

- Zangade, S. B., et al. (2010). Synthesis, characterization, and biological evaluation of benzimidazole derivatives as potential anxiolytics. Journal of young pharmacists : JYP, 2(3), 277–282.

- ResearchGate. (n.d.).

-

Thorn, C. F., et al. (2012). PharmGKB summary: caffeine pathway. PMC - NIH. [Link]

- Small Molecule Pathway D

- Bell, A. S., et al. (2000). Optimization of substituted N-3-benzylimidazoquinazolinone sulfonamides as potent and selective PDE5 inhibitors. Journal of medicinal chemistry, 43(26), 5037–5043.

- ResearchGate. (n.d.).

- Bender, A. T., & Beavo, J. A. (2006). Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. Pharmacological reviews, 58(3), 488–520.

-

PubChem. (n.d.). 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. [Link]

- Sissons, B., & Iavarone, S. (2022). PDE5 inhibitors: List, how they work, foods, and more. Medical News Today.

- Corbin, J. D., & Francis, S. H. (2002). Pharmacology of phosphodiesterase-5 inhibitors. International journal of clinical practice, 56(6), 453–459.

- Boswell-Smith, V., Spina, D., & Page, C. P. (2006). Phosphodiesterase inhibitors. British journal of pharmacology, 147 Suppl 1(Suppl 1), S252–S257.

- Abdel-Magid, A. F. (2015). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. Future medicinal chemistry, 7(10), 1279–1296.

- Wikipedia. (n.d.). Phosphodiesterase inhibitor.

- Bell, A. S., et al. (2000). N-3-substituted imidazoquinazolinones: potent and selective PDE5 inhibitors as potential agents for treatment of erectile dysfunction. Journal of medicinal chemistry, 43(7), 1257–1263.

Sources

- 1. Synthesis, characterization, and biological evaluation of benzimidazole derivatives as potential anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SMPDB [smpdb.ca]

- 6. SYNTHESIS OF 1,3-DIHYDRO-2<i>H</i>-BENZIMIDAZOL-2-ONES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 7. 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | C9H10N2O | CID 231553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]

- 12. Pharmacology of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimization of substituted N-3-benzylimidazoquinazolinone sulfonamides as potent and selective PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-3-substituted imidazoquinazolinones: potent and selective PDE5 inhibitors as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Privileged Scaffold: A Technical Guide to 1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one in Drug Discovery

Abstract

The 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one core represents a synthetically accessible and highly versatile scaffold in the landscape of medicinal chemistry. As a derivative of the "privileged" benzimidazole structure, which mimics endogenous purines, this scaffold offers a unique three-dimensional framework for the development of novel therapeutic agents.[1][2] Its inherent properties, including metabolic stability and the ability to engage in various non-covalent interactions, make it an attractive starting point for drug discovery campaigns targeting a wide array of diseases. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic potential of the this compound scaffold. We will explore established synthetic routes, delve into the structure-activity relationships of its derivatives, and provide detailed protocols for the biological screening of these compounds for anticancer and antimicrobial activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their own discovery efforts.

The this compound Core: A Privileged Starting Point

The benzimidazole heterocycle, a fusion of benzene and imidazole rings, is a cornerstone of medicinal chemistry. Its structural resemblance to natural purines allows it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] The this compound scaffold builds upon this foundation by introducing N,N'-dimethylation, which imparts several advantageous properties for drug design:

-

Enhanced Lipophilicity: The addition of two methyl groups increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance oral bioavailability.

-

Metabolic Stability: The methylation of the nitrogen atoms blocks potential sites of metabolic degradation, leading to a more stable compound with a longer half-life in vivo.

-

Defined Three-Dimensional Structure: The N,N'-dimethylation locks the conformation of the benzimidazolone core, providing a rigid and predictable scaffold for the rational design of targeted inhibitors.

These features make the this compound scaffold an ideal starting point for the development of new drugs with improved pharmacokinetic and pharmacodynamic profiles.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through a straightforward, two-step process: formation of the benzimidazolone ring followed by N,N'-dimethylation.

Step 1: Synthesis of the 1,3-dihydro-2H-benzimidazol-2-one Core

The foundational benzimidazolone ring is typically synthesized via the cyclocondensation of o-phenylenediamine with a carbonyl source, such as urea or dimethyl carbonate.[3]

Experimental Protocol: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one

This protocol is adapted from established methods for the preparation of the benzimidazolone core.[3][4]

Materials:

-

o-Phenylenediamine

-

Urea

-

Heating mantle or oil bath

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and urea (1.2 eq).

-

Heat the mixture to 150-160 °C for 4-6 hours. The reaction mixture will melt and then solidify as the reaction progresses.

-

Cool the reaction mixture to room temperature.

-

Treat the solid with a 5% aqueous solution of sodium hydroxide to remove any unreacted starting materials and byproducts.

-

Filter the resulting solid, wash with water until the filtrate is neutral, and dry to afford the crude 1,3-dihydro-2H-benzimidazol-2-one.

-

The crude product can be further purified by recrystallization from ethanol or water.

Step 2: N,N'-Dimethylation of the Benzimidazolone Core

The final step involves the exhaustive methylation of the two nitrogen atoms of the benzimidazolone ring. This can be achieved using a variety of methylating agents in the presence of a suitable base.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard N-alkylation methods for benzimidazoles.[5]

Materials:

-

1,3-dihydro-2H-benzimidazol-2-one

-

Dimethyl sulfate or Methyl iodide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Magnetic stirrer and heating plate

-

Round-bottom flask with a reflux condenser

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) and anhydrous DMF.

-

Add anhydrous potassium carbonate (2.5 eq) to the suspension.

-

While stirring, add dimethyl sulfate (2.2 eq) or methyl iodide (2.2 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

dot

Caption: Key modification points on the benzimidazolone scaffold for SAR studies.

Biological Screening of this compound Derivatives

The versatile nature of the benzimidazolone scaffold necessitates a broad screening approach to identify its therapeutic potential. Here, we provide detailed protocols for two primary assays: an anticancer cell viability assay and an antimicrobial susceptibility test.

Anticancer Activity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [6][7][8][9]NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a general framework for evaluating the cytotoxic effects of benzimidazolone derivatives on cancer cell lines. [6][7][8][9] Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

Table 1: Hypothetical Anticancer Screening Data for Benzimidazolone Derivatives

| Compound | R1 | R2 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |

| BZD-1 | H | H | > 100 | > 100 |

| BZD-2 | 5-NO₂ | H | 15.2 | 22.5 |

| BZD-3 | 5-Cl | H | 25.8 | 31.2 |

| BZD-4 | 5-OCH₃ | H | 45.1 | 58.7 |

| BZD-5 | 5-NO₂ | 6-Cl | 8.9 | 12.4 |

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [5][10][11][12][13]

Experimental Protocol: Broth Microdilution Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing. [5][10][11][12][13] Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds and standard antibiotics (e.g., ciprofloxacin)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of two-fold dilutions of the compounds in MHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

dot

Sources

- 1. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rr-asia.woah.org [rr-asia.woah.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. atcc.org [atcc.org]

- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 12. bio-protocol.org [bio-protocol.org]

- 13. protocols.io [protocols.io]

An In-depth Technical Guide to the Derivatives and Analogs of 1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

This guide provides a comprehensive technical overview of the synthesis, derivatization, and pharmacological applications of compounds based on the 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one core. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel small molecule therapeutics. We will delve into the synthetic versatility of this scaffold, explore the nuances of its structure-activity relationships (SAR), and highlight key therapeutic targets.

Introduction: The Privileged Scaffold of this compound

The benzimidazolone moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and hydrogen bonding capabilities allow for specific interactions with a variety of biological targets. The N,N'-dimethylated analog, this compound, offers a unique starting point for creating derivatives with modulated physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous for drug development.

This guide will explore the chemical space around this core, providing detailed methodologies for the synthesis of diverse analogs and discussing the impact of various substitutions on their biological activity.

Synthetic Strategies for Derivatization

The this compound scaffold is amenable to a variety of synthetic modifications, primarily targeting the aromatic ring. Key strategies include electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution: Introducing Functional Groups

A common and effective method for functionalizing the benzene ring of the benzimidazolone core is through electrophilic aromatic substitution reactions, such as nitration.

This protocol describes a general method for the synthesis of nitro derivatives, which can then serve as versatile intermediates for further functionalization.

Causality: The use of a strong acid catalyst, such as sulfuric acid, is essential to generate the nitronium ion (NO₂⁺) from the nitrate source (e.g., potassium nitrate), which is the active electrophile in this reaction. The temperature is carefully controlled to manage the exothermic nature of the reaction and to prevent over-nitration or side product formation.

Step-by-Step Methodology:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, cautiously add potassium nitrate (KNO₃) in small portions to concentrated sulfuric acid (H₂SO₄) while maintaining the temperature below 10°C. Stir until the KNO₃ is completely dissolved.

-

Addition of the Starting Material: To the chilled nitrating mixture, slowly add this compound in small portions, ensuring the temperature does not exceed 15°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The precipitated product is then collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Self-Validation: The identity and purity of the synthesized nitro-derivative should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the product should also be determined and compared to literature values if available.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

For the synthesis of more complex analogs, particularly those involving the formation of new carbon-carbon or carbon-heteroatom bonds, palladium-catalyzed cross-coupling reactions are indispensable tools.[1] These reactions typically require a halogenated benzimidazolone precursor.

This workflow outlines the general steps for a Suzuki-Miyaura coupling reaction, a powerful method for creating biaryl structures.[2][3]

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Causality: The choice of palladium catalyst, ligand, base, and solvent system is critical for the success of the Suzuki-Miyaura reaction. The ligand stabilizes the palladium catalyst and facilitates the different steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The base is required to activate the boronic acid derivative for transmetalation. The solvent system must be able to dissolve both the organic and inorganic reagents.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic ring.

Kinase Inhibition

Benzimidazole derivatives are known to be effective kinase inhibitors, often acting as ATP-competitive inhibitors.[4][5] The 1,3-dimethylbenzimidazolone scaffold has been explored for its potential in this area.

A quantitative structure-activity relationship (QSAR) study on a series of benzimidazolone derivatives as p38 kinase inhibitors highlighted the importance of specific electronic and steric properties of the substituents for inhibitory activity.

Table 1: SAR Summary for Kinase Inhibition

| Position of Substitution | Favorable Substituents | Rationale |

| 5- and 6-positions | Bulky, hydrophobic groups; Hydrogen bond acceptors | These substituents can occupy hydrophobic pockets and form specific hydrogen bonds within the kinase active site, enhancing binding affinity. |

| Aromatic ring system | Electron-withdrawing groups | Can modulate the electronics of the core, potentially influencing interactions with the hinge region of the kinase. |

Antibacterial Activity

Several studies have investigated the antibacterial potential of benzimidazolone analogs.[6] The introduction of specific functional groups can significantly enhance their efficacy against various bacterial strains.

Table 2: Summary of Antibacterial Activity Data

| Compound ID | Substituent(s) | Target Bacteria | Activity (MIC in µg/mL) | Reference |

| 6e | 1-[2-(4-bromophenyl)-2-oxoethyl]-3-[2-(morpholinoethyl)]- | S. aureus, S. pyogenes, E. coli, P. aeruginosa | High activity | [6] |

| 6f | 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-[2-(morpholinoethyl)]- | S. aureus, S. pyogenes, E. coli, P. aeruginosa | High activity | [6] |

| 6g | 1-[2-(4-fluorophenyl)-2-oxoethyl]-3-[2-(morpholinoethyl)]- | S. aureus, S. pyogenes, E. coli, P. aeruginosa | High activity | [6] |

Mechanistic Insights and Biological Targets

Understanding the mechanism of action is crucial for rational drug design. Derivatives of this compound have been shown to interact with a variety of biological targets.

Signaling Pathways

The interaction of these compounds with specific protein targets can modulate key signaling pathways involved in disease pathogenesis. For example, as kinase inhibitors, they can interfere with phosphorylation cascades that regulate cell growth, proliferation, and survival.

Caption: Inhibition of a kinase signaling pathway.

Conclusion and Future Directions

The this compound core represents a versatile and promising scaffold for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the structure-activity relationship studies conducted to date provide a solid foundation for the rational design of more potent and selective compounds. Future research should focus on exploring a wider range of substitutions, elucidating the mechanisms of action for different biological activities, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued investigation of this privileged scaffold holds significant potential for addressing unmet medical needs across various disease areas.

References

-

Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol-2-one analogs. Der Pharma Chemica. Available at: [Link]

-

Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). Request PDF. Available at: [Link]

-